![molecular formula C34H31Br2N3 B14237483 1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide CAS No. 384818-39-7](/img/structure/B14237483.png)
1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is a complex organic compound that features an acridine moiety, a bipyridine unit, and a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide typically involves multiple steps:
Formation of the Acridine Moiety: The acridine unit can be synthesized through the Ullmann condensation reaction of 2-bromobenzoic acid and aniline derivatives, followed by cyclization using polyphosphoric acid (PPA).
Attachment of the Bipyridine Unit: The bipyridine unit is introduced through a nucleophilic substitution reaction, where the acridine derivative reacts with a bipyridine precursor under basic conditions.
Introduction of the Butyl Group: The butyl group is attached via an alkylation reaction, typically using butyl bromide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The bipyridine unit can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine and bipyridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted acridine and bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticancer properties and its ability to inhibit enzymes like acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Phenanthridine Derivatives: Similar in structure to acridine compounds and used in various biological applications.
Uniqueness
1-{[2-(Acridin-9-yl)phenyl]methyl}-1’-butyl-4,4’-bipyridin-1-ium dibromide is unique due to its combination of an acridine moiety with a bipyridine unit and a butyl group, which imparts distinct photophysical properties and biological activities .
Eigenschaften
CAS-Nummer |
384818-39-7 |
|---|---|
Molekularformel |
C34H31Br2N3 |
Molekulargewicht |
641.4 g/mol |
IUPAC-Name |
9-[2-[[4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]methyl]phenyl]acridine;dibromide |
InChI |
InChI=1S/C34H31N3.2BrH/c1-2-3-20-36-21-16-26(17-22-36)27-18-23-37(24-19-27)25-28-10-4-5-11-29(28)34-30-12-6-8-14-32(30)35-33-15-9-7-13-31(33)34;;/h4-19,21-24H,2-3,20,25H2,1H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PMZTZUQUOXMPTF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3C4=C5C=CC=CC5=NC6=CC=CC=C64.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


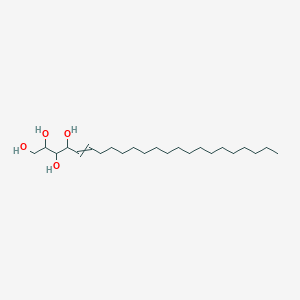
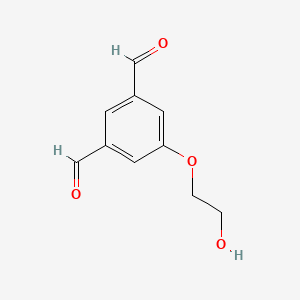
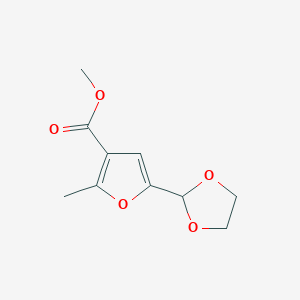
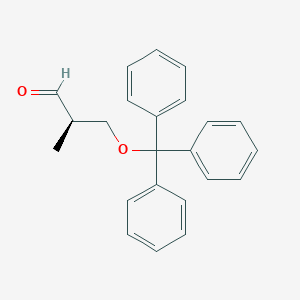
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
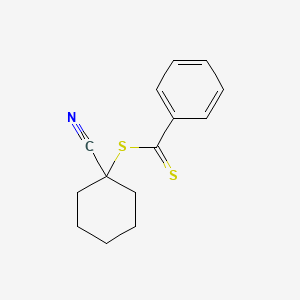
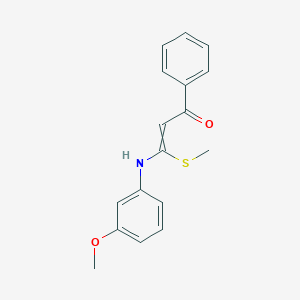
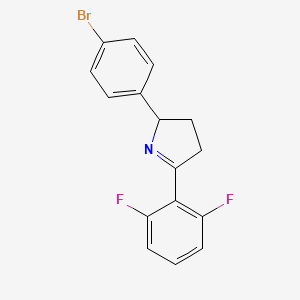
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
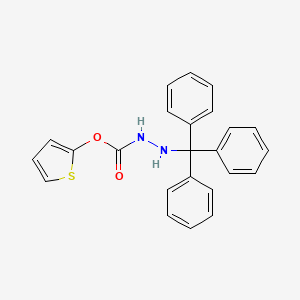
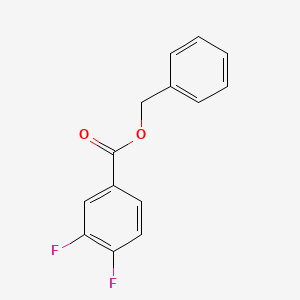
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
